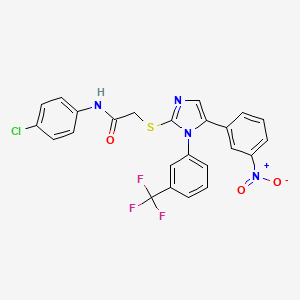

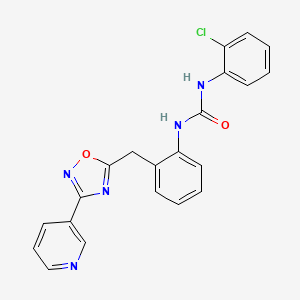

![molecular formula C11H9F3N2O2 B2374222 (2E)-N-[4-(trifluoromethyl)phenyl]but-2-enediamide CAS No. 367908-32-5](/img/structure/B2374222.png)

(2E)-N-[4-(trifluoromethyl)phenyl]but-2-enediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2-(4-(Trifluoromethyl)phenyl)pyridine has a CAS Number of 203065-88-7 and a molecular weight of 223.2 . It’s a solid at room temperature and should be stored in a dark place under an inert atmosphere .

Synthesis Analysis

While specific synthesis methods for “(2E)-N-[4-(trifluoromethyl)phenyl]but-2-enediamide” were not found, a related compound, 2-trifluoromethyl thiazoles, was synthesized via [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates .Physical And Chemical Properties Analysis

The related compound 2-(4-(Trifluoromethyl)phenyl)pyridine is a solid at room temperature . Its InChI Code is 1S/C12H8F3N/c13-12(14,15)10-6-4-9(5-7-10)11-3-1-2-8-16-11/h1-8H .Scientific Research Applications

Steric Effects of Trifluoromethyl Group

- Trifluoromethyl Homoallyl Alcohols: Nagai et al. (1992) investigated the steric effects of a trifluoromethyl group, comparing it to other substituents like cyclohexyl and sec-butyl groups. This study is relevant to understanding the behavior of compounds like (2E)-N-[4-(trifluoromethyl)phenyl]but-2-enediamide in chemical reactions, particularly in the context of dehydration reactions of trifluoromethyl homoallyl alcohols (Nagai et al., 1992).

Structural Analyses and Synthesis

- Crystal Structures of Analogous Compounds: The molecular structure of related compounds, such as (2E)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione, was explored by Lastovickova et al. (2018), providing insights into the structural features that might be present in (2E)-N-[4-(trifluoromethyl)phenyl]but-2-enediamide (Lastovickova et al., 2018).

Inhibition of NF-kappaB and AP-1 Gene Expression

- Structure-Activity Relationship: Palanki et al. (2000) conducted a study on N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors. This research provides insights into the potential biological activities of structurally related compounds like (2E)-N-[4-(trifluoromethyl)phenyl]but-2-enediamide (Palanki et al., 2000).

Biological Activities and ADMET-Related Properties

- Antibacterial and Antimicrobial Efficacy: Strharsky et al. (2022) evaluated the antibacterial efficacy of various cinnamamides, including derivatives similar to (2E)-N-[4-(trifluoromethyl)phenyl]but-2-enediamide. These compounds showed significant activity against gram-positive bacteria and mycobacterial strains (Strharsky et al., 2022).

Safety And Hazards

properties

IUPAC Name |

(E)-N'-[4-(trifluoromethyl)phenyl]but-2-enediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2O2/c12-11(13,14)7-1-3-8(4-2-7)16-10(18)6-5-9(15)17/h1-6H,(H2,15,17)(H,16,18)/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXRQKLMPKRPWOY-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)NC(=O)C=CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(F)(F)F)NC(=O)/C=C/C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-N-[4-(trifluoromethyl)phenyl]but-2-enediamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-phenyl-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2374139.png)

![5-amino-1-[2-(2-ethylanilino)-2-oxoethyl]-N-(2-ethylphenyl)triazole-4-carboxamide](/img/structure/B2374140.png)

![2-(methylthio)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2374146.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2374149.png)

![N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2374154.png)

![6-Tert-butyl-2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2374157.png)

![N-[2-[3-(2-Methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2374160.png)